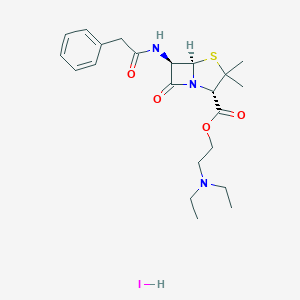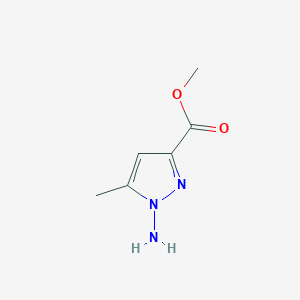
3-(5-methyl-1H-tetrazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(5-methyl-1H-tetrazol-1-yl)phenol involves various methods and starting materials. For instance, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized with different substituents, displaying intense fluorescence and high quantum yields . Another related compound, 5-methoxy-
科学的研究の応用
Synthesis and Characterization
- 3-(5-methyl-1H-tetrazol-1-yl)phenol and similar compounds have been synthesized and characterized through various methods. Wen Yong-hong (2012) detailed the synthesis and properties of 3-4-fluorine-(1 H-tetrazole-5-yl) phenol, highlighting the compound's needle crystal structure and characterization by NMR (Wen Yong-hong, 2012). Similarly, Yao Ru-fu (2009) synthesized 4-(2H-tetrazol-5-yl)phenol hydrate and provided an extensive characterization, including X-ray diffraction analysis (Yao Ru-fu, 2009).
Molecular Docking and Biological Activity
- Molecular docking studies and biological activities of tetrazole derivatives, including those structurally similar to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been extensively studied. Al-Hourani et al. (2015) and others have demonstrated the synthesis and molecular structure determination of tetrazole derivatives, alongside bioassay studies to understand their interaction with biological systems (Baker Jawabrah Al-Hourani et al., 2020). These studies not only elucidate the structural properties of these compounds but also their potential biological applications.
Antimicrobial and Antibacterial Properties
- The antimicrobial and antibacterial properties of tetrazole derivatives, including those related to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been a focus of several studies. S. Arulmurugan et al. (2011) synthesized novel tetrazole derivatives and assessed their antimicrobial activity, showing promising results (S. Arulmurugan et al., 2011). Such studies contribute significantly to understanding the biological implications of these compounds.
特性
IUPAC Name |
3-(5-methyltetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAULYCHNQCCGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587937 |
Source


|
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-tetrazol-1-yl)phenol | |
CAS RN |
157124-40-8 |
Source


|
| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)





![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
